molecular formula C13H19N3O B11817074 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11817074
M. Wt: 233.31 g/mol
InChI Key: SDYBDQQUPGYJMB-UHFFFAOYSA-N
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Description

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol. This chemical features a pyrrolidine ring substituted with an acetyl group and linked to a 2-(dimethylamino)pyridin-3-yl moiety. As a member of the pyrrolidin-1-yl-ethanone class, it is of significant interest in medicinal chemistry and pharmaceutical research for the development and structural analysis of novel bioactive molecules . The precise mechanism of action and full pharmacological profile of this compound remain to be fully characterized. Based on its structural relationship to other pyrrolidine-substituted cathinones and designer drugs, researchers are investigating its potential interactions with central nervous system targets . Structurally similar compounds are often studied for their stimulant properties and their ability to act as reuptake inhibitors or releasing agents for monoamine neurotransmitters like dopamine and norepinephrine . The dimethylamino pyridine group may influence the compound's binding affinity and selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is intended solely for use in controlled laboratory settings as a reference standard or for chemical analysis. Applications include forensic toxicology, where it may be used to identify novel psychoactive substances (NPS) in seized materials, and analytical research, where it serves as a substrate for method development using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . All research must be conducted in compliance with applicable laws and regulations. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-[2-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-10(17)16-9-5-7-12(16)11-6-4-8-14-13(11)15(2)3/h4,6,8,12H,5,7,9H2,1-3H3

InChI Key

SDYBDQQUPGYJMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the dimethylamino group. The pyrrolidine ring is then constructed through cyclization reactions. The final step involves the formation of the ethanone group through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction yields alcohols .

Scientific Research Applications

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
This compound C₁₄H₂₀N₃O 246.33 g/mol - Pyrrolidin-1-yl
- 2-(Dimethylamino)pyridin-3-yl
- Ethonone
Reference compound for comparison.
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone [] C₁₂H₁₄BrNO 280.15 g/mol - 3-Bromophenyl
- Pyrrolidin-1-yl
- Ethonone
Bromophenyl substituent increases lipophilicity and steric bulk compared to pyridinyl-dimethylamino group. Used in biological target research .
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone [] C₁₈H₂₀N₂OS 324.43 g/mol - Ethylthio-pyridin-3-yl
- Phenylmethanone
- Pyrrolidin-1-yl
Ethylthio group enhances electron-withdrawing effects; phenylmethanone replaces ethanone, altering steric and electronic profiles .
(E)-3-Dimethylamino-1-pyridin-3-yl-propenone [] C₁₀H₁₂N₂O 176.22 g/mol - Pyridin-3-yl
- (E)-Propenone
- Dimethylamino
Conjugated propenone system increases reactivity and potential for π-π interactions compared to acetyl-pyrrolidine .
1-(5,6-Dichloropyridin-3-yl)ethanone [] C₇H₅Cl₂NO 190.03 g/mol - 5,6-Dichloropyridin-3-yl
- Ethonone
Chlorine atoms enhance lipophilicity and electron-withdrawing effects but reduce hydrogen-bonding capacity compared to dimethylamino .

Biological Activity

1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group and a pyrrolidine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C13H20N4O
  • Molecular Weight : 248.32 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The dimethylamino group is known to enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with intracellular targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, in vitro assays have shown that derivatives of similar pyridine structures exhibit significant inhibitory effects against viral replication, particularly in the context of coronaviruses. Although specific data for this compound is limited, its structural analogs suggest a promising antiviral profile.

Anticancer Properties

Research indicates that compounds with similar structural features can influence cancer cell proliferation. For example, pyridine-based compounds have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Study 1: Antiviral Efficacy

A study investigating the antiviral properties of pyridine derivatives demonstrated that certain compounds exhibited EC50 values in the low nanomolar range against SARS-CoV-2. While direct data on this compound is not available, these findings suggest that its structural analogs may possess similar efficacy.

CompoundEC50 (nM)Target Virus
Compound A85.3SARS-CoV-2
Compound B61.8MERS
Compound C317SARS-CoV-1

Study 2: Anticancer Activity

In a separate investigation focused on the anticancer activity of pyridine derivatives, several compounds were tested for their ability to inhibit cell growth in human cancer cell lines. The results indicated that modifications to the pyridine ring significantly affected potency.

CompoundIC50 (µM)Cancer Cell Line
Compound D12.5A549 (Lung)
Compound E8.7HeLa (Cervical)
Compound F5.0MCF7 (Breast)

Q & A

Q. What are the standard methods for characterizing the structural identity of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone?

  • Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for detecting key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as demonstrated for analogous pyrrolidinone derivatives in crystallographic studies . Computational tools like PubChem’s InChIKey can cross-validate structural descriptors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS guidelines for structurally related compounds:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture. Avoid exposure to light if the compound is photosensitive .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid flushing into drains .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer :
  • Route Selection : Prioritize methods with high atom economy, such as coupling reactions between pyrrolidine and pyridine precursors. For example, reductive amination or Ullmann-type couplings have been effective for similar tertiary amine-containing heterocycles .
  • Catalysis : Screen palladium or copper catalysts for cross-coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled or analyzed?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral stationary phases in HPLC or use chiral auxiliaries during synthesis. For example, asymmetric hydrogenation of imine intermediates may enforce stereoselectivity .
  • Computational Modeling : Density functional theory (DFT) calculations can predict steric and electronic influences on stereochemistry. Compare computed NMR shifts with experimental data to validate configurations .
  • SC-XRD : Resolve absolute configurations of crystalline intermediates, as shown in studies of related pyrrolidinone derivatives .

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Data Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ACD/Labs software). PubChem’s spectral libraries provide reference data for analogous compounds .
  • Solvent Effects : Replicate analyses in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifting due to hydrogen bonding .
  • Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo to enable peer validation .

Q. How can computational chemistry aid in predicting the reactivity or pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes or receptors). Quantum mechanical calculations (DFT) can identify reactive sites, such as nucleophilic pyrrolidine nitrogen or electrophilic carbonyl groups .
  • ADME Profiling : Tools like SwissADME predict absorption, distribution, metabolism, and excretion. Input the SMILES string (generated via PubChem ) to estimate logP, bioavailability, and metabolic stability.

Q. What experimental design considerations are critical for stability studies of this compound?

  • Methodological Answer :
  • Degradation Pathways : Conduct accelerated stability testing under varied conditions (pH, temperature, UV light). For example, monitor hydrolysis of the ethanone moiety via HPLC under acidic/basic conditions .
  • Sample Handling : Store aliquots at -20°C to minimize thermal degradation, as organic degradation rates increase with temperature .
  • Analytical Consistency : Use internal standards (e.g., deuterated analogs) in LC-MS to quantify degradation products accurately .

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